N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide
Description
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 5-chlorothiophen-2-yl group and linked to a 4-methoxybenzamide moiety. The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle known for its electron-deficient nature, which enhances metabolic stability and binding interactions in biological systems . The 4-methoxy group on the benzamide moiety contributes to solubility and modulates electronic properties through resonance donation .
Properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3S/c1-20-9-4-2-8(3-5-9)12(19)16-14-18-17-13(21-14)10-6-7-11(15)22-10/h2-7H,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLPKIBNWBTROV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide typically involves multiple steps. One common approach is the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The thiophene ring can be introduced through a halogenation reaction, followed by coupling with the oxadiazole intermediate. The final step involves the formation of the benzamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and benzamide rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide or thiophene rings.
Scientific Research Applications
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Moiety
The 4-methoxy group distinguishes this compound from analogs with alternative substituents. For example:
- HSGN-235 (3-Fluoro-4-(trifluoromethoxy)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide) replaces the methoxy group with a trifluoromethoxy substituent.
- 4-[Butyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide introduces a sulfamoyl group, which may improve binding to sulfonamide-sensitive targets but introduces steric bulk that could hinder membrane permeability .
Heterocyclic Core Modifications
- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide replaces the 1,3,4-oxadiazole with a thiazole ring.
- 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide substitutes oxadiazole with thiadiazole. Thiadiazoles exhibit stronger hydrogen-bonding capacity due to sulfur’s polarizability, which may enhance crystallinity and intermolecular interactions in solid-state structures .
Substituents on the Oxadiazole Ring
- Compound 5a (4-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzamide) replaces the 5-chlorothiophene group with a 4-chlorophenyl moiety. The chlorophenyl group increases hydrophobicity, which may improve binding to hydrophobic enzyme pockets but reduce solubility. The methoxybenzamide in the target compound offers better solubility (logP ~2.5 estimated) compared to 5a (logP ~3.1) .
- HSGN-238 (N-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethoxy)benzamide) shares the 5-chlorothiophene group but uses a trifluoromethoxy substituent instead of methoxy. The trifluoromethoxy group’s strong electron-withdrawing nature may enhance oxidative stability but increase toxicity risks .
Table 1: Key Comparative Data
*LogP values estimated using fragment-based methods.
Biological Activity
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring an oxadiazole ring and chlorothiophene moiety, suggests various therapeutic applications, particularly in antimicrobial and antiviral domains. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the oxadiazole and thiophene rings contributes to its reactivity and interaction with biological targets.
The mechanism of action for this compound involves several biochemical interactions:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in the biosynthesis of essential biomolecules in pathogens. For instance, it demonstrates potent activity against resistant strains of Neisseria gonorrhoeae by inhibiting key enzymes necessary for bacterial growth.
- Cellular Effects : In vitro studies indicate that the compound inhibits cell growth and division by targeting enzymes crucial for cellular metabolism, leading to cell death in bacterial cells.
- Molecular Interactions : The binding interactions with specific biomolecules are critical for its activity. It has been observed to interact with proteins involved in cell wall synthesis and DNA replication.
Antimicrobial Activity
The following table summarizes the antimicrobial activity of this compound against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Neisseria gonorrhoeae | 0.5 µg/mL | Inhibition of cell wall synthesis |
| Staphylococcus aureus | 1.0 µg/mL | Disruption of protein synthesis |
| Escherichia coli | 0.8 µg/mL | Inhibition of DNA replication |
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Antiviral Activity : A study investigated the antiviral properties of related compounds in the benzamide class against Hepatitis B virus (HBV). While this specific compound was not tested directly, structural analogs demonstrated significant inhibition of HBV replication through increased intracellular levels of antiviral proteins like APOBEC3G .
- Toxicological Assessment : In animal models, derivatives similar to this compound were evaluated for toxicity. Results indicated low acute toxicity (LD50 > 400 mg/kg) and favorable pharmacokinetic profiles .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves cyclization of a hydrazide intermediate with a chlorothiophene-substituted carboxylic acid derivative. Key steps include:
- Cyclization : Using dehydrating agents (e.g., POCl₃ or PCl₅) under reflux in anhydrous solvents like acetonitrile or DMF .
- Coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the oxadiazole intermediate and 4-methoxybenzoyl chloride .
- Optimization : Reaction temperatures (80–120°C), solvent polarity, and catalyst selection (e.g., triethylamine for pH control) significantly impact yield and purity .
Q. Which spectroscopic and crystallographic techniques are essential for structural elucidation of this compound?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions (e.g., methoxy group at C4 of benzamide, chlorothiophene connectivity) .
- X-ray Crystallography : Resolves 3D conformation, hydrogen bonding, and π-π stacking interactions (e.g., oxadiazole-thiophene dihedral angles) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What preliminary biological screening approaches are used to evaluate its therapeutic potential?
- Assays :
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to identify targets linked to anticancer or antimicrobial activity .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Microbial Susceptibility : Broth microdilution for MIC values against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can computational modeling predict binding interactions and pharmacokinetic properties?
- Methods :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., EGFR kinase or bacterial topoisomerases) .
- DFT Calculations : Optimize electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity or stability .
- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, metabolic pathways, and toxicity risks .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Approach :
- SAR Analysis : Compare substituent effects (e.g., chloro vs. methoxy groups) on bioactivity. For example, 5-chlorothiophene enhances electrophilicity, improving kinase inhibition but increasing cytotoxicity .
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
- Meta-Analysis : Cross-reference data from analogs (e.g., morpholinosulfonyl vs. methoxybenzamide derivatives) to identify conserved pharmacophores .
Q. How are reaction conditions optimized for scalability in multi-step syntheses?
- Optimization :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but require careful drying to avoid side reactions .
- Catalyst Screening : Transition metal catalysts (e.g., Pd/C for deprotection) enhance step efficiency .
- Flow Chemistry : Continuous flow reactors reduce reaction times and improve yield in cyclization steps .
Q. What role do electronic and steric effects play in modulating the compound’s reactivity?
- Analysis :
- Electron-Withdrawing Groups : The 5-chlorothiophene moiety increases electrophilicity of the oxadiazole ring, facilitating nucleophilic attacks in coupling reactions .
- Steric Hindrance : Methoxy groups at the benzamide para-position reduce rotational freedom, stabilizing planar conformations critical for target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
